molecular formula C19H23N3OS B5811116 N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-4-methylbenzamide

N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-4-methylbenzamide

Cat. No. B5811116
M. Wt: 341.5 g/mol
InChI Key: STTJLSTVRHCFNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-4-methylbenzamide, commonly known as DAPH-12, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of carbonic anhydrase inhibitors and has been found to exhibit promising results in various biological processes.

Mechanism of Action

DAPH-12 exerts its pharmacological effects by inhibiting the activity of carbonic anhydrase enzymes, which are responsible for the conversion of carbon dioxide and water into bicarbonate ions and protons. This inhibition leads to a decrease in the levels of bicarbonate ions and an increase in the levels of carbon dioxide and protons, resulting in a decrease in pH. This decrease in pH has been found to have therapeutic effects in various diseases, including cancer and glaucoma.
Biochemical and Physiological Effects:
DAPH-12 has been found to exhibit various biochemical and physiological effects, including anti-cancer, anti-glaucoma, and anti-epileptic effects. Studies have shown that DAPH-12 inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to decrease intraocular pressure in glaucoma patients by reducing the production of aqueous humor. Additionally, DAPH-12 has been found to exhibit anticonvulsant effects in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

DAPH-12 has several advantages for laboratory experiments, including its high potency, selectivity, and stability. It also exhibits low toxicity and is well-tolerated in animal models. However, one of the limitations of DAPH-12 is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of DAPH-12. One area of interest is the development of more potent and selective carbonic anhydrase inhibitors based on the structure of DAPH-12. Another area of interest is the investigation of the potential therapeutic applications of DAPH-12 in other diseases, such as Alzheimer's disease and osteoporosis. Additionally, further studies are needed to elucidate the mechanisms underlying the anti-cancer, anti-glaucoma, and anti-epileptic effects of DAPH-12.

Synthesis Methods

The synthesis of DAPH-12 involves the reaction of 4-methylbenzoyl chloride with diethylamine, followed by the addition of carbon disulfide and ammonium hydroxide. The resulting product is then purified through a series of processes, including recrystallization and column chromatography.

Scientific Research Applications

DAPH-12 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, glaucoma, and epilepsy. Studies have shown that DAPH-12 exhibits potent inhibitory activity against carbonic anhydrase enzymes, which play a crucial role in many physiological processes, including acid-base balance, respiration, and bone resorption.

properties

IUPAC Name

N-[[4-(diethylamino)phenyl]carbamothioyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3OS/c1-4-22(5-2)17-12-10-16(11-13-17)20-19(24)21-18(23)15-8-6-14(3)7-9-15/h6-13H,4-5H2,1-3H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTJLSTVRHCFNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.